Piperidine-d11

Description

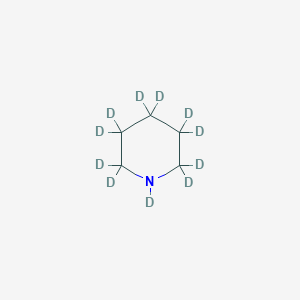

Structure

3D Structure

Properties

IUPAC Name |

1,2,2,3,3,4,4,5,5,6,6-undecadeuteriopiperidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11N/c1-2-4-6-5-3-1/h6H,1-5H2/i1D2,2D2,3D2,4D2,5D2/hD |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQRYJNQNLNOLGT-KTIYLIMOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNCC1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(C(C(N(C(C1([2H])[2H])([2H])[2H])[2H])([2H])[2H])([2H])[2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60583728 |

Source

|

| Record name | (~2~H_11_)Piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60583728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

96.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

143317-90-2 |

Source

|

| Record name | (~2~H_11_)Piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60583728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 143317-90-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Purification of Piperidine-d11 for Research Applications

Foreword: The Role of Deuterium in Modern Research

In the landscape of scientific inquiry, particularly within drug discovery and mechanistic studies, the strategic substitution of hydrogen with its heavier, stable isotope, deuterium, has proven to be a transformative tool. Deuterated compounds, such as Piperidine-d11, are not merely isotopic analogs but powerful probes that can significantly alter metabolic pathways, enhance the pharmacokinetic profiles of drug candidates, and provide invaluable insights into reaction mechanisms. This guide offers a detailed, experience-driven exploration of the synthesis and purification of this compound, designed for researchers, scientists, and drug development professionals who demand high-purity deuterated reagents for their work.

The Synthetic Pathway: From Pyridine to Perdeuteropiperidine

The most direct and efficient route to this compound is the catalytic deuteration of pyridine.[1][2][3] This process involves the complete saturation of the aromatic pyridine ring with deuterium atoms and the exchange of the nitrogen-bound hydrogen for deuterium.

The Chemistry of Catalytic Deuteration

The choice of catalyst is paramount for achieving high isotopic incorporation. Transition metal catalysts, particularly rhodium on carbon (Rh/C) or palladium on carbon (Pd/C), are frequently employed for this transformation.[1] The reaction proceeds under an atmosphere of deuterium gas (D₂) at elevated temperatures and pressures.[1] The catalyst facilitates the dissociation of D₂ and its addition across the double bonds of the pyridine ring, as well as the exchange of the N-H proton for a deuteron.

The general reaction is as follows:

C₅H₅N + 6D₂ → C₅D₁₁N + 2.5H₂

It is crucial to recognize that this is a heterogeneous catalytic process. The efficiency of the reaction is highly dependent on the catalyst's surface area, the solvent system, and the reaction conditions.

Experimental Protocol: Catalytic Deuteration of Pyridine

This protocol outlines a robust method for the synthesis of this compound.

Materials:

-

Pyridine (anhydrous)

-

Deuterium gas (D₂)

-

5% Rhodium on Carbon (Rh/C) or 10% Palladium on Carbon (Pd/C)

-

Anhydrous solvent (e.g., dioxane or ethyl acetate)

-

High-pressure autoclave reactor

Procedure:

-

Reactor Preparation: Ensure the high-pressure autoclave is meticulously cleaned and dried to prevent isotopic dilution from residual protic sources.

-

Charging the Reactor: In an inert atmosphere (e.g., a glovebox), charge the autoclave with pyridine and the chosen catalyst. The typical catalyst loading is 5-10 mol% relative to the pyridine.

-

Solvent Addition: Add the anhydrous solvent. The solvent serves to dissipate heat and facilitate mixing.

-

Deuteration: Seal the reactor and purge it several times with D₂ gas to remove any residual air. Pressurize the reactor with D₂ to the desired pressure (e.g., 5-10 atm) and heat to the target temperature (e.g., 80-100 °C).[1]

-

Reaction Monitoring: The reaction progress can be monitored by the uptake of D₂ gas. The reaction is typically run for 24-48 hours to ensure complete deuteration.

-

Work-up: After cooling the reactor to room temperature and carefully venting the excess D₂ gas, the catalyst is removed by filtration through a pad of Celite under an inert atmosphere. The filtrate contains the crude this compound.

The Purification Gauntlet: Isolating High-Purity this compound

The purification of this compound presents unique challenges, primarily the removal of any unreacted pyridine and protic impurities. Simple distillation is often insufficient due to the formation of a constant boiling azeotrope between piperidine and pyridine.[4]

Overcoming the Piperidine-Pyridine Azeotrope

The piperidine-pyridine azeotrope, which contains approximately 92% piperidine and 8% pyridine, boils at around 106.1°C, making their separation by fractional distillation difficult.[4] Two primary strategies are employed to circumvent this issue:

-

Azeotropic Distillation with Water: The addition of water alters the relative volatilities of piperidine and pyridine, facilitating their separation through distillation.[4][5]

-

Selective Salt Formation: A more elegant and often more effective method is the selective formation of a piperidine salt. Piperidine reacts with carbon dioxide to form a solid piperidine carbonate, which can be filtered off, leaving the less basic pyridine in the solution.[4]

Protocol for Purification via Carbonate Salt Formation

This protocol is particularly effective for removing pyridine impurities.[4]

Materials:

-

Crude this compound

-

Dry ice (solid CO₂)

-

Anhydrous diethyl ether or dichloromethane

-

Strong base (e.g., sodium hydroxide)

-

Drying agent (e.g., solid potassium hydroxide pellets)

Procedure:

-

Salt Formation: Dissolve the crude this compound in anhydrous diethyl ether. Cool the solution in an ice bath and add crushed dry ice in small portions with stirring. The piperidine carbonate will precipitate as a white solid.

-

Filtration: Filter the solid piperidine carbonate and wash it with cold, anhydrous diethyl ether to remove any residual pyridine.[4]

-

Liberation of Free Base: Suspend the piperidine carbonate in water and add a strong base, such as sodium hydroxide, to liberate the free this compound.[4]

-

Extraction: Extract the liberated this compound into an organic solvent like diethyl ether or dichloromethane.[4]

-

Drying: Dry the organic extract over solid potassium hydroxide (KOH) pellets.[4]

-

Final Distillation: Decant the dried solution and distill the this compound, collecting the fraction boiling at approximately 106°C.[4][6]

Analytical Characterization: The Self-Validating System

Rigorous analytical characterization is non-negotiable to ensure the isotopic purity and chemical integrity of the synthesized this compound. A multi-technique approach provides a self-validating system for quality control.[7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the cornerstone for verifying deuterium incorporation.[7][8]

-

¹H NMR Spectroscopy: In an ideal scenario, the ¹H NMR spectrum of pure this compound would show no signals. The presence of residual proton signals allows for the quantification of isotopic purity.

-

²H (Deuterium) NMR Spectroscopy: This technique directly detects the deuterium nuclei, providing unambiguous confirmation of deuteration at the various positions in the piperidine ring.[8][9]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful tool for assessing both chemical and isotopic purity.[7]

-

Gas Chromatography (GC): The GC trace will indicate the presence of any volatile impurities, such as residual pyridine or solvent.

-

Mass Spectrometry (MS): The mass spectrum will confirm the molecular weight of this compound (96.22 g/mol ) and can be used to determine the extent of deuteration by analyzing the isotopic distribution of the molecular ion peak.[6][10]

Data Summary and Visualization

Physical and Chemical Properties of this compound

| Property | Value |

| Chemical Formula | C₅D₁₁N[11] |

| Molecular Weight | 96.22 g/mol [6][11] |

| Boiling Point | 106 °C (lit.)[6] |

| Melting Point | -13 °C (lit.)[6] |

| Density | 0.973 g/mL at 25 °C[6] |

| Isotopic Purity | Typically >98 atom % D[6][11] |

Experimental Workflow Diagram

Caption: Workflow for the synthesis, purification, and analysis of this compound.

Concluding Remarks

The synthesis and purification of this compound, while conceptually straightforward, demand meticulous attention to detail to achieve the high isotopic and chemical purity required for demanding research applications. By understanding the underlying chemical principles of catalytic deuteration, the challenges of azeotrope formation, and the necessity of a comprehensive analytical validation system, researchers can confidently produce and utilize this invaluable isotopic tracer. This guide provides a robust framework for these processes, empowering scientists to advance their research with high-quality deuterated compounds.

References

- Selective deuteration of pyridine using barium oxide and D2 gas - RSC Publishing.

- Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques - ResolveMass Laboratories Inc.

- A Head-to-Head Battle: ¹H NMR vs. ²H NMR for the Analysis of Deuterated Compounds - Benchchem.

- Selective deuteration of pyridine using barium oxide and D2 gas - RSC Publishing (2024-07-29).

- Deuterated Compounds for NMR | Tokyo Chemical Industry UK Ltd.

- This compound Deuterated Solvent|RUO - Benchchem.

- applications of quantitative d-nmr in analysis of deuterium enriched compounds - Sigma-Aldrich.

- Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS - MDPI.

- Mechanistic insights into the base-mediated deuteration of pyridyl phosphonium and ammonium salts - RSC Publishing.

- Regiodivergent Deuteration of Pyridine-Based Heterocycles - PMC - NIH.

- Deuterated Solvents: Essential Reagents for Accurate NMR Analysis - UCHEM.

- Deuteration of pyridine derivatives : a very mild procedure - Semantic Scholar.

- Activated aromatic substitution by piperidine or [1-2H]piperidine in benzene. Dependence of kinetic deuterium isotope effect on the group displaced - Journal of the Chemical Society B.

- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC - PubMed Central.

- Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines - PMC - NIH.

- SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY - White Rose eTheses Online.

- Piperidine Synthesis. - DTIC (2025-06-04).

- US2363157A - Process for purifying piperidine - Google Patents.

- Piperidine Purification and Isolation: A Technical Support Guide - Benchchem.

- Piperidine (D₁₁, 98%)- Cambridge Isotope Laboratories, DLM-1058-1.

- This compound D 98atom 143317-90-2 - Sigma-Aldrich.

- ANALYTICAL REPORT - 4-Anilino-1-Boc-piperidine (C16H24N2O2) - Policija.

- What are the best methods for Piperidine purification alternatives to distillation? - ResearchGate.

- Predicted GC-MS Spectrum - Piperidine GC-MS (Non-derivatized) - 70eV, Positive (HMDB0034301).

-

Synthesis of piperidine - YouTube. Available at: [Link]

- GC-MS analysis of the active compound in ethanol extracts of white pepper (Piper nigrum l.) and pharmacological effects - Cellular, Molecular and Biomedical Reports.

- Piperidine Synthesis. - DTIC.

-

This compound, 98 ATOM % D - Research Scientific. Available at: [Link]

-

Piperidine synthesis through transition metal-catalyzed heteroarene dearomatization. Available at: [Link]

-

Piperidine | C5H11N | CID 8082 - PubChem - NIH. Available at: [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. apps.dtic.mil [apps.dtic.mil]

- 3. youtube.com [youtube.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. US2363157A - Process for purifying piperidine - Google Patents [patents.google.com]

- 6. This compound D 98atom 143317-90-2 [sigmaaldrich.com]

- 7. resolvemass.ca [resolvemass.ca]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. hmdb.ca [hmdb.ca]

- 11. isotope.com [isotope.com]

A Comprehensive Technical Guide to the Isotopic Purity and Enrichment of Commercially Available Piperidine-d11

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth analysis of the isotopic purity and enrichment of commercially available Piperidine-d11 (C₅D₁₁N), a deuterated analogue of piperidine. The precise characterization of such isotopically labeled compounds is of paramount importance in pharmaceutical research and development, where they are utilized as internal standards in quantitative bioanalysis, as tracers in metabolic studies, and to enhance the pharmacokinetic profiles of drug candidates. This document will delve into the significance of isotopic purity, the analytical methodologies for its determination, typical commercial specifications, and potential impurities.

The Critical Role of Isotopic Purity in Scientific Applications

The substitution of hydrogen with its heavier, stable isotope deuterium can significantly alter a molecule's physicochemical properties. This "kinetic isotope effect" can slow down metabolic processes, leading to improved drug efficacy and safety profiles. However, the presence of residual non-deuterated or partially deuterated isotopologues can compromise the accuracy of experimental results and impact the regulatory approval of deuterated drug candidates.[1] Therefore, rigorous assessment of isotopic purity is a critical quality control step.

This compound, with all eleven hydrogen atoms replaced by deuterium, serves as a valuable tool in various research domains.[1] Its applications range from being a solvent or reagent in mechanistic studies to a standard in Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) for structural elucidation and quantification of novel compounds.[1] The piperidine scaffold itself is a fundamental building block in numerous pharmaceuticals, including anticancer, antiviral, and antipsychotic agents.

Analytical Methodologies for Isotopic Purity and Enrichment Determination

The two primary analytical techniques for the comprehensive characterization of deuterated compounds are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[2] A combined approach is often recommended for the most thorough evaluation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful non-destructive technique that provides detailed structural information and allows for highly accurate purity analysis. For deuterated compounds, both ¹H (proton) and ²H (deuterium) NMR are employed.

Quantitative ¹H NMR is utilized to determine the percentage of deuterium incorporation by quantifying the residual proton signals. The fundamental principle of qNMR is that the area of an NMR signal is directly proportional to the number of nuclei generating that signal. In the case of this compound, the isotopic purity is calculated by comparing the integration of the residual proton signals to a known internal standard or a reference signal within the molecule, if applicable.

Experimental Protocol: Quantitative ¹H NMR Analysis of this compound

Objective: To determine the isotopic purity of this compound by quantifying the residual proton signals.

Instrumentation: 400 MHz (or higher) NMR Spectrometer

Materials:

-

This compound sample

-

High-purity deuterated solvent (e.g., Chloroform-d, CDCl₃)

-

Certified internal standard (e.g., maleic acid, accurately weighed)

-

NMR tubes

Procedure:

-

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of the this compound sample and a similar, accurately known amount of the internal standard into a vial.

-

Dissolve the mixture in a known volume (e.g., 0.75 mL) of the deuterated solvent.

-

Transfer the solution to an NMR tube.

-

-

Data Acquisition:

-

Acquire the ¹H NMR spectrum using a standard single-pulse experiment.

-

Key Parameters for Quantification:

-

Pulse Angle: 30° to ensure full relaxation between scans.

-

Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the signals of interest. A longer delay (e.g., 30-60 seconds) is crucial for accurate integration.

-

Number of Scans (ns): Sufficient to achieve a high signal-to-noise ratio (S/N > 250:1) for the signals to be integrated.

-

-

-

Data Processing and Analysis:

-

Apply appropriate phasing and baseline correction to the spectrum.

-

Carefully integrate the residual proton signals of this compound and the signal of the internal standard.

-

Calculation of Isotopic Purity: The percentage of residual protons (%H) can be calculated using the following formula:

%H = (Integral_residual / N_residual) / (Integral_standard / N_standard) * (N_total_H / M_sample) * (M_standard / Purity_standard) * 100

Where:

-

Integral_residual is the integral of the residual proton signal(s) of this compound.

-

N_residual is the number of protons represented by the residual signal.

-

Integral_standard is the integral of the internal standard signal.

-

N_standard is the number of protons represented by the internal standard signal.

-

N_total_H is the total number of exchangeable protons in non-deuterated piperidine (11).

-

M_sample is the mass of the this compound sample.

-

M_standard is the mass of the internal standard.

-

Purity_standard is the purity of the internal standard.

The isotopic purity (Atom % D) is then calculated as:

Isotopic Purity (Atom % D) = 100% - %H

-

-

²H (Deuterium) NMR spectroscopy directly observes the deuterium nuclei, providing a qualitative confirmation of deuterium incorporation and information about the sites of deuteration. While less sensitive than ¹H NMR, it is a valuable tool for verifying the effectiveness of the deuteration process. The chemical shift range in ²H NMR is similar to that of ¹H NMR.

Experimental Protocol: ²H NMR Analysis of this compound

Objective: To confirm the presence and location of deuterium atoms in this compound.

Instrumentation: NMR Spectrometer equipped for ²H observation.

Materials:

-

This compound sample

-

Non-deuterated solvent (e.g., CHCl₃) or run neat.

-

NMR tubes

Procedure:

-

Sample Preparation:

-

Dissolve the this compound sample in a non-deuterated solvent or use the neat liquid.

-

-

Data Acquisition:

-

Acquire the ²H NMR spectrum. Due to the lower gyromagnetic ratio of deuterium, a larger number of scans may be required to achieve an adequate signal-to-noise ratio compared to ¹H NMR.

-

-

Data Analysis:

-

The resulting spectrum should show signals corresponding to the different deuterium environments in the this compound molecule, confirming successful deuteration.

-

Mass Spectrometry (MS)

Mass spectrometry is a highly sensitive technique that separates ions based on their mass-to-charge ratio (m/z). It is a powerful tool for determining the isotopic distribution of a sample and identifying any isotopic or chemical impurities. High-resolution mass spectrometry (HRMS) is particularly valuable for this purpose.

GC-MS is well-suited for the analysis of volatile and semi-volatile compounds like piperidine. The gas chromatograph separates the components of the sample before they are introduced into the mass spectrometer for detection.

Experimental Protocol: GC-MS Analysis of this compound

Objective: To determine the isotopic distribution and identify potential volatile impurities in this compound.

Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer.

Materials:

-

This compound sample

-

High-purity solvent (e.g., methanol or dichloromethane)

Procedure:

-

Sample Preparation:

-

Prepare a dilute solution of the this compound sample (e.g., 1 µg/mL) in a suitable solvent.

-

-

GC-MS Conditions (Example):

-

Column: A capillary column suitable for amine analysis (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Inlet Temperature: 250 °C.

-

Oven Temperature Program: Initial temperature of 60°C, hold for 2 minutes, then ramp at 10°C/min to 250°C, and hold for 5 minutes.

-

Ion Source Temperature: 230 °C.

-

MS Quadrupole Temperature: 150 °C.

-

Scan Range: m/z 40-200.

-

-

Data Processing and Isotopic Enrichment Calculation:

-

The mass spectrum will show a cluster of peaks corresponding to the different isotopologues of piperidine.

-

The relative abundance of each isotopologue is determined by the height or area of its corresponding peak.

-

The isotopic enrichment is calculated by considering the intensities of the fully deuterated species (d11) and any partially deuterated species (d0 to d10).

-

It is crucial to correct the raw intensities for the natural abundance of ¹³C, which also contributes to the M+1 peak. Many modern mass spectrometry software packages can perform this correction automatically.

The isotopic purity (Atom % D) can be calculated using the following formula:

Isotopic Purity (Atom % D) = [Σ(I_i * D_i)] / [Σ(I_i * N_H)] * 100

Where:

-

I_i is the corrected intensity of each isotopologue peak.

-

D_i is the number of deuterium atoms in that isotopologue.

-

N_H is the total number of hydrogen positions (11 for piperidine).

-

Commercial Availability and Specifications

Several chemical suppliers offer this compound. The most commonly cited isotopic purity for commercially available this compound is 98 atom % D . This specification indicates that, on average, 98% of the hydrogen sites in the piperidine molecules are occupied by deuterium.

Table 1: Typical Specifications of Commercially Available this compound

| Parameter | Typical Specification | Source(s) |

| Isotopic Purity | 98 atom % D | Sigma-Aldrich, Cambridge Isotope Laboratories |

| Chemical Purity | ≥98% (GC) | Cambridge Isotope Laboratories |

| Formula | C₅D₁₁N | General |

| Molecular Weight | 96.22 g/mol | General |

Note: It is always recommended to refer to the Certificate of Analysis (CoA) for lot-specific data.

Potential Impurities in Commercial this compound

Beyond isotopic impurities (partially deuterated piperidine), commercial this compound may contain chemical impurities. These can arise from the starting materials, synthetic route, or purification process.

Potential Chemical Impurities:

-

Residual Solvents: Solvents used in the synthesis and purification, such as diethyl ether, tetrahydrofuran (THF), or hydrocarbons.

-

Starting Material: Unreacted piperidine or pyridine (a common precursor).

-

By-products of Synthesis: Depending on the synthetic method, various by-products may be present. For example, if prepared by reduction of pyridine-d5, incompletely reduced intermediates could be present.

-

Water: Due to its hygroscopic nature, piperidine can absorb moisture from the atmosphere.

The presence of these impurities can be assessed by techniques such as GC-MS and NMR.

Data Presentation and Visualization

Workflow for Isotopic Purity Determination

The following diagram illustrates a typical workflow for the comprehensive analysis of this compound.

Caption: Workflow for the analysis of this compound.

Logical Relationship of Analytical Techniques

The relationship between the analytical techniques and the information they provide can be visualized as follows:

Sources

Piperidine-d11: A Technical Guide for Advanced Analytical Applications

This guide provides an in-depth exploration of Piperidine-d11 (Perdeuterated piperidine), a critical tool for researchers, scientists, and drug development professionals. We will delve into its fundamental properties, synthesis, and, most importantly, its application as a gold-standard internal standard in quantitative mass spectrometry. This document moves beyond a simple recitation of facts to explain the causality behind its use, ensuring a thorough understanding for its practical implementation in a laboratory setting.

The Significance of Deuteration in Modern Analytics

In the landscape of pharmaceutical and chemical analysis, the strategic replacement of hydrogen atoms with their stable, heavy isotope, deuterium (²H or D), is a powerful technique. This modification, while chemically subtle, imparts a significant and predictable increase in molecular weight without altering the fundamental chemical reactivity. The core advantage of this isotopic substitution lies in the Kinetic Isotope Effect (KIE) . The carbon-deuterium (C-D) bond is stronger and vibrates at a lower frequency than a carbon-hydrogen (C-H) bond. Consequently, more energy is required to break a C-D bond, which can lead to a slower rate of reaction if this bond cleavage is the rate-determining step in a metabolic pathway. While this effect is pivotal in the design of deuterated drugs to improve pharmacokinetic profiles, for analytical purposes, the most crucial feature is the mass difference, which allows deuterated analogues to serve as ideal internal standards in mass spectrometry.

Core Properties of this compound

This compound is the fully deuterated analog of piperidine, a ubiquitous six-membered nitrogen-containing heterocycle found in numerous pharmaceuticals and natural alkaloids. The replacement of all eleven hydrogen atoms with deuterium provides a substantial mass shift, making it an exemplary internal standard for quantitative analysis.

| Property | Value | Source(s) |

| CAS Number | 143317-90-2 | [1][2] |

| Molecular Formula | C₅D₁₁N | [1][2] |

| Molecular Weight | 96.22 g/mol | [1][2] |

| Appearance | Colorless liquid | |

| Boiling Point | 106 °C (lit.) | [2] |

| Melting Point | -13 °C (lit.) | [2] |

| Density | 0.973 g/mL at 25 °C | [2] |

| Isotopic Purity | Typically ≥98 atom % D | [2] |

| Mass Shift (vs. Piperidine) | M+11 | [2] |

Synthesis of this compound

The most common and efficient method for producing fully deuterated this compound is through the catalytic hydrogenation (or more accurately, deuteration) of its aromatic precursor, pyridine. This process involves the complete saturation of the pyridine ring with deuterium.

Sources

A Technical Guide to Deuterium Labeling of Piperidine and Its Derivatives for Pharmaceutical Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of deuterium into drug candidates, a process known as deuteration, has emerged as a powerful tool in medicinal chemistry to enhance the pharmacokinetic and/or toxicological profiles of therapeutic agents.[1][2] The piperidine scaffold is a ubiquitous structural motif in a vast number of FDA-approved drugs.[3][4][5][6] Consequently, the selective deuteration of piperidine and its derivatives is of significant interest to the pharmaceutical industry. This guide provides an in-depth technical overview of the core principles, synthetic strategies, analytical characterization, and applications of deuterium-labeled piperidines in drug discovery and development. We will delve into the mechanistic rationale behind the deuterium kinetic isotope effect (DKIE) and its profound impact on drug metabolism and pharmacokinetics (DMPK).

Introduction: The Rationale for Deuterium Labeling in Drug Discovery

Deuteration involves the replacement of a hydrogen atom (¹H) with its stable, heavy isotope, deuterium (²H or D). While this substitution introduces a minimal steric change, the doubling of the atomic mass leads to a stronger carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond.[1][7] This seemingly subtle modification can have a significant impact on the metabolic fate of a drug molecule.

The Deuterium Kinetic Isotope Effect (DKIE)

The cleavage of a C-H bond is often the rate-limiting step in the metabolic transformation of many drugs, particularly those mediated by cytochrome P450 (CYP) enzymes.[8][9] Due to the higher bond energy of the C-D bond, its cleavage occurs at a slower rate than that of a C-H bond.[1] This phenomenon is quantified by the deuterium kinetic isotope effect (DKIE), which is the ratio of the reaction rate constants (kH/kD).[1] A significant primary DKIE, with values typically ranging from 1 to 5, indicates that C-H bond breaking is at least partially rate-limiting in the metabolic process.[1][9]

By strategically placing deuterium at metabolically vulnerable positions ("soft spots") within a drug molecule, medicinal chemists can attenuate the rate of metabolic degradation.[1] This can lead to several desirable outcomes:

-

Improved Pharmacokinetic Profile: Slower metabolism can result in a longer drug half-life, increased plasma exposure (Area Under the Curve, AUC), and potentially a reduced dosing frequency.[1][10]

-

Reduced Formation of Toxic Metabolites: By blocking or slowing a particular metabolic pathway, deuteration can minimize the production of reactive or toxic metabolites, thereby improving the safety profile of a drug.

-

Enhanced Efficacy: A more stable parent drug concentration at the target site can lead to improved therapeutic efficacy.

The approval of deutetrabenazine, the first deuterated drug, by the FDA in 2017, marked a significant milestone, validating the "deuterium switch" approach to improving existing medicines.[1] More recently, the approval of deucravacitinib in 2022 as the first de novo deuterated drug highlights the integration of this strategy into early-stage drug discovery.[1]

Synthetic Strategies for Deuterium Labeling of Piperidines

The synthesis of deuterated piperidines can be achieved through various methods, each with its own advantages and limitations regarding regioselectivity, stereoselectivity, and scalability.

Catalytic Reduction of Pyridines

The most direct route to piperidines is the catalytic hydrogenation of the corresponding pyridine precursors.[4] This atom-economical method can be adapted for deuterium labeling by using deuterium gas (D₂) or deuterated solvents.

-

Heterogeneous Catalysis: Precious metal catalysts such as Palladium on Carbon (Pd/C), Platinum on Carbon (Pt/C), and Platinum(IV) oxide (PtO₂) are commonly employed.[4] The reaction is typically carried out under a D₂ atmosphere. Acidic additives are often used to protonate (or deuterate) the pyridine nitrogen, facilitating the reduction.[4]

-

Homogeneous Catalysis: Iridium-based catalysts have shown remarkable efficiency and selectivity in the hydrogenation of pyridines.[11] Recent advancements have demonstrated robust iridium(III)-catalyzed ionic hydrogenation that tolerates a wide range of functional groups, making it suitable for late-stage deuteration of complex molecules.[11]

Hydrogen Isotope Exchange (HIE)

Direct H/D exchange on a pre-formed piperidine or pyridine ring is an attractive strategy for late-stage labeling.[12]

-

Iridium-Catalyzed HIE: Iridium complexes, particularly those with N-heterocyclic carbene (NHC) and phosphine ligands, are highly effective catalysts for site-selective H/D exchange.[13][14][15] These reactions often utilize D₂O or deuterated solvents as the deuterium source. The regioselectivity can be directed by existing functional groups on the ring.[13][14]

-

Iron-Catalyzed HIE: Nanostructured iron catalysts have emerged as a scalable and cost-effective option for the deuteration of (hetero)arenes using D₂O.[16] This method has been successfully applied to a range of heterocyclic compounds, including indoles and anilines, and demonstrates potential for piperidine precursors.[16]

Chemo-enzymatic Synthesis

Combining chemical synthesis with biocatalysis offers a powerful approach for the asymmetric synthesis of deuterated piperidines.[17][18] A chemo-enzymatic cascade involving an amine oxidase and an ene-imine reductase can convert N-substituted tetrahydropyridines into stereodefined deuterated piperidines.[17][18] Deuterium can be introduced during the reduction step using a deuterated nicotinamide adenine dinucleotide (NADH) cofactor.[17][18]

Synthesis from Deuterated Building Blocks

Constructing the piperidine ring from smaller, pre-deuterated fragments is another viable strategy.[3] For instance, a Mannich condensation using deuterated formaldehyde can be employed to incorporate deuterium into the piperidine core.[3] This approach offers precise control over the location of the deuterium labels.

Table 1: Comparison of Synthetic Strategies for Deuterated Piperidines

| Strategy | Deuterium Source | Catalyst/Reagent | Advantages | Disadvantages |

| Catalytic Reduction of Pyridines | D₂ gas, Deuterated solvents | Pd/C, PtO₂, Iridium complexes | Atom-economical, direct route | High pressure/temperature may be required, potential for catalyst poisoning |

| Hydrogen Isotope Exchange (HIE) | D₂O, Deuterated solvents | Iridium complexes, Iron catalysts | Late-stage functionalization, high selectivity | May require directing groups, catalyst optimization needed |

| Chemo-enzymatic Synthesis | Deuterated cofactors (e.g., NAD(P)D) | Amine oxidase, Ene-imine reductase | High stereoselectivity | Substrate scope may be limited by enzyme specificity |

| Synthesis from Deuterated Building Blocks | Deuterated starting materials (e.g., d-formaldehyde) | Various | Precise control of deuterium placement | Longer synthetic route, availability of deuterated precursors |

Analytical Characterization of Deuterated Piperidines

The precise characterization of deuterated compounds is crucial to confirm the location, extent, and isotopic purity of deuterium incorporation. A combination of analytical techniques is typically employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the cornerstone technique for the structural elucidation of deuterated molecules.[19]

-

¹H NMR: The disappearance or reduction in the integration of a proton signal directly indicates deuterium substitution at that position.

-

²H NMR: Deuterium NMR provides a direct signal for the incorporated deuterium atoms, confirming their presence and chemical environment.

-

¹³C NMR: The C-D coupling patterns and isotopic shifts in the ¹³C NMR spectrum can provide additional structural information.

Deuterated solvents are essential for NMR analysis to avoid interference from solvent protons.[20][21][22]

Mass Spectrometry (MS)

MS is used to determine the molecular weight of the deuterated compound and to quantify the level of deuterium incorporation.

-

Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile and semi-volatile deuterated compounds.[19]

-

Liquid Chromatography-Mass Spectrometry (LC-MS): A versatile technique for a wide range of deuterated molecules, providing information on isotopic distribution and purity.[19]

High-resolution mass spectrometry (HRMS) is particularly valuable for accurately determining the elemental composition and confirming the number of deuterium atoms incorporated.

Experimental Protocol: General Procedure for Iridium-Catalyzed H/D Exchange

This protocol is a representative example and may require optimization for specific substrates.

-

Preparation: In a dry Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), combine the piperidine-containing substrate, the iridium catalyst (e.g., [Ir(COD)(IMes)Cl]), and a deuterated solvent (e.g., D₂O or methanol-d₄).

-

Reaction: Seal the tube and heat the reaction mixture to the desired temperature (e.g., 80-120 °C) with stirring for a specified time (e.g., 12-24 hours).

-

Work-up: After cooling to room temperature, remove the solvent under reduced pressure. The crude product can be purified by standard techniques such as column chromatography or recrystallization.

-

Analysis: Characterize the purified product by ¹H NMR, ²H NMR, and mass spectrometry to determine the extent and regioselectivity of deuteration.

Applications in Drug Metabolism and Pharmacokinetic (DMPK) Studies

Deuterated piperidines serve as invaluable tools in DMPK studies throughout the drug discovery and development pipeline.

Elucidating Metabolic Pathways

By comparing the metabolic profiles of a deuterated compound and its non-deuterated counterpart, researchers can identify the primary sites of metabolism. A significant decrease in the formation of a particular metabolite upon deuteration points to that position as a metabolic "soft spot."

Internal Standards for Quantitative Bioanalysis

Stable isotope-labeled compounds, including deuterated piperidines, are the gold standard for internal standards in quantitative LC-MS assays.[12] Their chemical and physical properties are nearly identical to the analyte, but they are distinguishable by their mass. This allows for accurate and precise quantification of the drug and its metabolites in complex biological matrices such as plasma, urine, and tissue homogenates.

Improving DMPK Properties

As discussed previously, the primary application of deuterium labeling is to modulate the DMPK properties of a drug candidate. By slowing down the metabolism at a specific site on the piperidine ring, it is possible to:

-

Increase the systemic exposure of the parent drug.

-

Prolong the half-life.

-

Reduce the formation of active or toxic metabolites.

-

Mitigate drug-drug interactions.

The success of this strategy is highly dependent on the specific drug, the enzymes involved in its metabolism, and the rate-limiting steps of the metabolic pathways.[23][24]

Workflow for Assessing the Impact of Deuteration on DMPK

Sources

- 1. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Designing chemical systems for precision deuteration of medicinal building blocks - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. tandfonline.com [tandfonline.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Applications of Deuterium in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Iridium(III)-catalysed ionic hydrogenation of pyridines to multisubstituted piperidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Scalable and selective deuteration of (hetero)arenes - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

- 19. resolvemass.ca [resolvemass.ca]

- 20. myuchem.com [myuchem.com]

- 21. Deuterated Compounds for NMR | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 22. chemscene.com [chemscene.com]

- 23. Deuterium isotope effects in drug pharmacokinetics II: Substrate-dependence of the reaction mechanism influences outcome for cytochrome P450 cleared drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Deuterium isotope effects on drug pharmacokinetics. I. System-dependent effects of specific deuteration with aldehyde oxidase cleared drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

The Signature Within: A Technical Guide to the Natural Isotopic Abundance of Piperidine

Abstract

This technical guide provides a comprehensive exploration of the natural isotopic abundance of piperidine, a foundational heterocyclic amine in numerous pharmaceuticals and natural alkaloids. Addressed to researchers, scientists, and professionals in drug development, this document moves beyond a mere recitation of isotopic ratios. Instead, it delves into the fundamental principles governing isotopic distribution, the advanced analytical methodologies for their precise determination, and the profound implications of this isotopic signature in pharmaceutical research. We will dissect the causality behind experimental choices in analytical techniques, primarily Isotope Ratio Mass Spectrometry (IRMS) and Nuclear Magnetic Resonance (NMR) Spectroscopy, offering field-proven insights into their application for piperidine analysis. This guide is structured to be a self-validating system, grounding all mechanistic claims and protocols in authoritative sources.

Introduction: The Unseen Diversity of Piperidine

Piperidine, with the molecular formula C₅H₁₁N, is a ubiquitous saturated heterocycle. Its structural motif is a cornerstone in a vast array of natural alkaloids, such as piperine (the pungent compound in black pepper), and synthetic pharmaceuticals, including raloxifene, minoxidil, and haloperidol.[1] While the chemical formula C₅H₁₁N defines its elemental composition, it belies a subtle, yet significant, heterogeneity at the atomic level: the natural abundance of stable isotopes.

The constituent elements of piperidine—carbon, hydrogen, and nitrogen—each exist as a mixture of stable isotopes. The precise ratio of these isotopes in a given sample of piperidine is its "isotopic signature." This signature is not merely a chemical curiosity; it can provide invaluable information about the molecule's synthetic or geographical origin and its metabolic fate within a biological system. For drug development professionals, understanding and quantifying the natural isotopic abundance of piperidine and its derivatives is crucial for metabolism studies, pharmacokinetic analyses, and ensuring product authenticity.[2][3][4]

Foundational Principles: Isotopes in Nature

The atoms that constitute piperidine are not uniform. Nature provides a palette of stable isotopes for each element, each with a slightly different mass due to a variance in the number of neutrons. The globally accepted average natural abundances of the stable isotopes of carbon, hydrogen, and nitrogen are the bedrock upon which our analysis is built.[5][6]

Table 1: Natural Abundance of Stable Isotopes in Piperidine's Constituent Elements

| Element | Isotope | Natural Abundance (%) |

| Carbon | ¹²C | ~98.9% |

| ¹³C | ~1.1% | |

| Hydrogen | ¹H (Protium) | ~99.985% |

| ²H (Deuterium) | ~0.015% | |

| Nitrogen | ¹⁴N | ~99.634% |

| ¹⁵N | ~0.366% |

Source: Illustrated Glossary of Organic Chemistry[5]

It is critical to recognize that these are average abundances. Isotopic fractionation, the partitioning of isotopes during physical, chemical, and biological processes, can lead to slight but measurable deviations from these averages.[7][8][9] These variations are not noise; they are data, offering clues to the history of the molecule.

Analytical Methodologies: Deciphering the Isotopic Signature

The determination of the natural isotopic abundance of piperidine requires highly sensitive and precise analytical techniques. The two primary methodologies employed for this purpose are Isotope Ratio Mass Spectrometry (IRMS) and quantitative Nuclear Magnetic Resonance (NMR) spectroscopy. The choice between these techniques is dictated by the specific information required, the sample matrix, and the desired level of detail.

Isotope Ratio Mass Spectrometry (IRMS): A Global View

IRMS is the gold standard for determining the bulk isotopic composition of a sample.[10] It provides a highly precise measurement of the overall ratio of heavy to light isotopes for a particular element (e.g., ¹³C/¹²C or ¹⁵N/¹⁴N).

The primary reason to employ IRMS is its exceptional sensitivity and precision for bulk isotope ratios. When the research question revolves around the overall isotopic signature of the piperidine molecule—for instance, to determine its origin or to track its presence in a complex mixture—IRMS is the superior choice.

The following protocol outlines the determination of the ¹³C/¹²C and ¹⁵N/¹⁴N ratios in a sample of piperidine.

Caption: Workflow for IRMS analysis of piperidine.

Step-by-Step Protocol:

-

Sample Preparation: A small, precise amount of the piperidine sample (typically 0.5-1 mg) is weighed into a tin capsule. The capsule is then sealed.

-

Combustion: The sealed capsule is introduced into an elemental analyzer. Here, it undergoes flash combustion at a temperature exceeding 1000°C in the presence of oxygen. This process converts the piperidine into its constituent gases: CO₂, H₂O, and various nitrogen oxides (NOx).[10]

-

Reduction and Purification: The resulting gases are passed through a reduction furnace, typically containing copper, to convert all nitrogen oxides to N₂ gas. Water is removed using a chemical trap.

-

Gas Chromatographic Separation: The mixture of N₂ and CO₂ is then separated using a gas chromatography column.[10]

-

Introduction to IRMS: The separated gases are introduced into the ion source of the mass spectrometer.

-

Isotope Ratio Measurement: The IRMS measures the ratios of the masses corresponding to the different isotopologues of N₂ (m/z 28, 29) and CO₂ (m/z 44, 45, 46).[10]

-

Data Analysis: The measured ratios are compared to those of international standards, such as Vienna Pee Dee Belemnite (V-PDB) for carbon and atmospheric air (AIR) for nitrogen, and are expressed in delta (δ) notation in parts per thousand (‰).

Quantitative NMR Spectroscopy: A Site-Specific Investigation

While IRMS provides a bulk isotopic measurement, quantitative NMR (qNMR) spectroscopy offers the unique ability to determine the isotopic abundance at specific atomic positions within the piperidine molecule.[1][11][12][13] This site-specific information is invaluable for mechanistic studies of chemical reactions and for understanding metabolic pathways.

The decision to use qNMR is driven by the need for intramolecular isotopic information. If the research question is not just "what is the overall isotopic composition?" but "where are the heavy isotopes located within the piperidine ring?", then qNMR is the only viable technique. This is particularly relevant in drug metabolism studies, where identifying the site of metabolic attack is crucial.[2][4]

The following protocol is a generalized approach for determining the natural abundance of ¹³C and ¹⁵N at each position in the piperidine molecule.

Caption: Workflow for quantitative NMR analysis of piperidine.

Step-by-Step Protocol:

-

Sample Preparation: A high-purity sample of piperidine is dissolved in a deuterated solvent. To ensure accurate quantification, a relaxation agent, such as chromium(III) acetylacetonate (Cr(acac)₃), is often added. This shortens the spin-lattice relaxation times (T₁) of the nuclei, allowing for faster data acquisition without saturation effects.[11]

-

NMR Data Acquisition: The sample is placed in a high-field NMR spectrometer. For ¹³C qNMR, a proton-decoupled spectrum is acquired. For ¹⁵N qNMR, specialized pulse sequences may be necessary to overcome the negative Nuclear Overhauser Effect (NOE).[11][14] Crucially, a long relaxation delay (at least 5 times the longest T₁) must be used to ensure full relaxation of all nuclei between pulses, which is essential for accurate integration.

-

Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed, and the resulting spectrum is phased and baseline corrected. The integrals of the signals corresponding to each unique carbon or nitrogen position are carefully determined.

-

Calculation of Isotopic Abundance: The integral of each signal is directly proportional to the number of nuclei at that position. By comparing the integrals, the relative abundance of the isotope at each site can be determined. For absolute quantification, an internal standard with a known concentration can be used.[15]

Synthesizing the Data: The Isotopic Signature of Piperidine

By combining the insights from both IRMS and qNMR, a comprehensive picture of the natural isotopic abundance of piperidine can be constructed.

Table 2: Expected Natural Isotopic Abundance Data for Piperidine (C₅H₁₁N)

| Parameter | Analytical Technique | Expected Value/Information | Significance |

| Bulk δ¹³C | IRMS | Variable, dependent on source | Authentication, source tracking |

| Bulk δ¹⁵N | IRMS | Variable, dependent on source | Authentication, source tracking |

| Site-Specific ¹³C Abundance | Quantitative ¹³C NMR | ~1.1% at each carbon position | Mechanistic studies, metabolic pathway analysis |

| Site-Specific ¹⁵N Abundance | Quantitative ¹⁵N NMR | ~0.366% at the nitrogen position | Mechanistic studies, metabolic pathway analysis |

Applications in Drug Development

The precise determination of the isotopic abundance of piperidine is not an academic exercise; it has profound practical applications in the pharmaceutical industry.

-

Metabolic Fate Studies: By administering a drug containing a piperidine moiety and analyzing the isotopic composition of its metabolites, researchers can trace the metabolic pathways of the drug.[2][3][4]

-

Authenticity and Counterfeiting: The isotopic signature of a drug substance can be used as a fingerprint to verify its origin and detect counterfeit products.

-

Reaction Mechanism Elucidation: Kinetic isotope effects, where the rate of a reaction changes with isotopic substitution, can be studied using these techniques to elucidate reaction mechanisms.

Conclusion: A Deeper Understanding

The natural isotopic abundance of piperidine is a rich source of information that extends far beyond its elemental composition. Through the judicious application of advanced analytical techniques like IRMS and quantitative NMR, researchers can unlock this information for a deeper understanding of the molecule's origin, reactivity, and biological interactions. This guide has provided a framework for this exploration, emphasizing not just the "how" but the "why" of experimental design. As the demand for more sophisticated analytical characterization in drug development continues to grow, the detailed analysis of isotopic signatures will undoubtedly play an increasingly vital role.

References

-

Godin, A. G., et al. (2013). Applications of stable isotopes in clinical pharmacology. British Journal of Clinical Pharmacology. [Link]

-

Gilbert, A., et al. (2009). Accurate Quantitative Isotopic 13C NMR Spectroscopy for the Determination of the Intramolecular Distribution of 13C in Glucose at Natural Abundance. Analytical Chemistry. [Link]

-

Martin, G. J., et al. (1996). Determination of the concentration of nitrogenous bio-organic compounds using an isotope ratio mass spectrometer operating in continuous flow mode. Rapid Communications in Mass Spectrometry. [Link]

-

UCLA Department of Chemistry and Biochemistry. (n.d.). Illustrated Glossary of Organic Chemistry - Natural abundance. [Link]

-

Wikipedia. (2024). Piperidine. [Link]

-

Metabolic Solutions. (2024). Introduction to Stable Isotope Labeling and How It Supports Drug Development for Rare Diseases. [Link]

-

Hayes, J. M. (1993). Fractionation of the Isotopes of Carbon and Hydrogen in Biosynthetic Processes. In Organic Geochemistry (pp. 225-277). Springer. [Link]

-

Carter, J. F., & Fry, B. (2011). Good Practice Guide for Isotope Ratio Mass Spectrometry. LGC. [Link]

-

Levy, G. C., & Lichter, R. L. (1979). Quantitative 15N NMR spectroscopy. John Wiley & Sons. [Link]

-

Grokipedia. (n.d.). Natural abundance. [Link]

-

Fan, T. W.-M., & Lane, A. N. (2016). 13C NMR Metabolomics: Applications at Natural Abundance. In Metabolomics (pp. 149-163). Humana Press. [Link]

-

Fiveable. (n.d.). Isotope fractionation. [Link]

-

Kalgutkar, A. S., & Dalvie, D. K. (2012). Application of Stable Isotope-Labeled Compounds in Metabolism and in Metabolism-Mediated Toxicity Studies. Chemical Research in Toxicology. [Link]

-

Jackson, G. P. (2008). Isotope Ratio Mass Spectrometry. Analyst. [Link]

-

Perinu, C., et al. (2014). Application of 15N-NMR spectroscopy to analysis of amine based CO2 capture solvents. Energy Procedia. [Link]

-

Cagliani, L. R., et al. (2021). Application of 13C Quantitative NMR Spectroscopy to Isotopic Analyses for Vanillin Authentication Source. Molecules. [Link]

-

London, R. E. (2018). NMR-based Isotope Editing, Chemoselection and Isotopomer Distribution Analysis in Stable Isotope Resolved Metabolomics. Progress in Nuclear Magnetic Resonance Spectroscopy. [Link]

-

Perinu, C., et al. (2014). Application of 15N-NMR spectroscopy to analysis of amine based CO2 capture solvents. SINTEF. [Link]

-

Britannica. (2024). Isotopic fractionation. [Link]

-

chemeurope.com. (n.d.). Piperidine. [Link]

-

LibreTexts. (2021). 9.11: Nuclear Magnetic Resonance Spectroscopy. [Link]

-

Magritek. (n.d.). Quantification of single components in complex mixtures by 13C NMR. [Link]

-

AZoLifeSciences. (2023). NMR Spectroscopy in Structural Analysis of Organic Compounds. [Link]

-

University of Wisconsin-Madison Biotechnology Center. (n.d.). Protocols. [Link]

-

IAEA. (2001). New approaches for stable isotope ratio measurements. [Link]

-

Johnston, J. C., & McGrath, P. T. (n.d.). 15N NMR Spectroscopy as a method for comparing the rates of imidization of several diamines. [Link]

-

Chemicals Knowledge Hub. (2023). The importance of isotopic labelling in drug development: strategies and integration with biocatalysis and physical sciences. [Link]

-

Kendall, C., & Doctor, D. H. (2003). Chapter 2: Fundamentals of Isotope Geochemistry. In Isotope Tracers in Catchment Hydrology. Elsevier. [Link]

-

Elsner, M. (2021). Isotope Effects on the Vaporization of Organic Compounds from an Aqueous Solution–Insight from Experiment and Computations. ACS Earth and Space Chemistry. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Applications of stable isotopes in clinical pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. metsol.com [metsol.com]

- 4. scitechnol.com [scitechnol.com]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. whoi.edu [whoi.edu]

- 8. fiveable.me [fiveable.me]

- 9. Isotopic fractionation | Chemistry, Mass Spectrometry & Stable Isotopes | Britannica [britannica.com]

- 10. ap.smu.ca [ap.smu.ca]

- 11. kbfi.ee [kbfi.ee]

- 12. 13C NMR Metabolomics: Applications at Natural Abundance - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Application of 15N-NMR spectroscopy to analysis of amine based CO2 capture solvents - SINTEF [sintef.no]

- 15. magritek.com [magritek.com]

Health and safety information for handling Piperidine-d11.

An In-Depth Technical Guide to the Safe Handling of Piperidine-d11

Introduction

This compound (CAS No. 143317-90-2) is the deuterated analogue of piperidine, a ubiquitous saturated heterocycle fundamental to synthetic organic chemistry and pharmaceutical development.[1][2] Its application is prevalent in roles such as a solvent, a base, and a synthetic intermediate for complex molecules.[1][3] In analytical settings, this compound is frequently employed as an internal standard for the precise quantification of piperidine in various matrices by GC- or LC-mass spectrometry.[4]

While its structural similarity to piperidine makes it invaluable, it also means it shares the same hazardous profile. The isotopic labeling does not mitigate its chemical reactivity or its physiological effects. This guide, therefore, serves as a critical resource for researchers, scientists, and drug development professionals. It provides a comprehensive framework for handling this compound, grounded in the principles of risk mitigation and self-validating safety protocols. The causality behind each recommendation is explained to foster a deep-seated culture of safety, moving beyond rote compliance to an expert understanding of the hazards involved.

Compound Identification and Physicochemical Properties

Understanding the fundamental properties of a chemical is the first step in a robust safety assessment. These characteristics dictate its behavior under various laboratory conditions and inform the necessary control measures.

Table 1: Compound Identification

| Identifier | Value | Source(s) |

| Chemical Name | This compound; [2H11]-Piperidine | [5] |

| Synonyms | 1,2,2,3,3,4,4,5,5,6,6-Undecadeuteriopiperidine | [6] |

| CAS Number | 143317-90-2 | [7] |

| Molecular Formula | C₅D₁₁N | [6] |

| Molecular Weight | 96.22 g/mol | [6] |

Table 2: Physicochemical Data

| Property | Value | Significance & Rationale for Safe Handling | Source(s) |

| Appearance | Clear, colorless liquid | No visual cue for spills; requires careful handling and observation. | [8][9] |

| Odor | Pungent, pepper-like | Odor is a warning sign, but olfactory fatigue is possible. Do not rely on smell to determine exposure. The odor threshold is <2 ppm. | [3][9][10] |

| Boiling Point | ~106 °C (222.8 °F) | Volatile enough to produce significant vapor concentrations at room temperature. | [9] |

| Melting Point | ~-13 °C (9 °F) | Remains liquid under standard laboratory conditions. | [11] |

| Flash Point | ~16 °C (60.8 °F) (closed cup) | CRITICAL: Highly flammable. Vapors can be ignited by sparks, hot surfaces, or open flames at or above this temperature. | |

| Density | ~0.973 g/mL at 25 °C | Slightly less dense than water. | |

| Vapor Density | >1 (Air = 1) | Vapors are heavier than air, will accumulate in low-lying areas, and can travel to distant ignition sources. | [7][9] |

| Solubility | Miscible with water | Spills can be diluted with water, but this may increase the contaminated area. It is miscible with many organic solvents. | [3][9] |

Hazard Identification and GHS Classification

This compound is a multi-hazard substance. Its dangers are not singular but interconnected, requiring a holistic approach to risk management. It is corrosive, toxic via multiple routes, and highly flammable.

Table 3: GHS Hazard Classification for this compound

| Hazard Class | GHS Category | Hazard Statement |

| Flammable Liquids | Category 2 | H225: Highly flammable liquid and vapor |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Acute Toxicity, Dermal | Category 3 | H311: Toxic in contact with skin |

| Acute Toxicity, Inhalation | Category 3 | H331: Toxic if inhaled |

| Skin Corrosion/Irritation | Category 1A/1B | H314: Causes severe skin burns and eye damage |

| Serious Eye Damage | Category 1 | H318: Causes serious eye damage |

| Hazardous to the Aquatic Environment | Acute 3, Chronic 3 | H402/H412: Harmful to aquatic life with long lasting effects |

The primary danger stems from the combination of high flammability and high toxicity. A spill simultaneously creates a fire/explosion risk and a severe health hazard. The corrosive nature means that contact results in immediate and severe tissue damage.[7][10][12]

Caption: Interrelationship of this compound hazards and required controls.

Exposure Control and Personal Protection

A multi-layered approach, following the hierarchy of controls, is essential for mitigating the risks associated with this compound. Reliance on PPE alone is an insufficient and unacceptable safety practice.

Engineering Controls

These are the most critical line of defense as they isolate the researcher from the hazard.

-

Fume Hood: All handling of this compound must be conducted inside a certified chemical fume hood to control the toxic and flammable vapors.[3][8]

-

Ventilation: The fume hood must have adequate flow and be part of an explosion-proof ventilation system.[7] General lab ventilation should ensure multiple air changes per hour.

-

Emergency Equipment: An emergency shower and eyewash station must be immediately accessible and tested regularly.[8]

Administrative Controls

These are the work practices and procedures that reduce the risk of exposure.

-

Standard Operating Procedures (SOPs): Develop and strictly follow detailed SOPs for all experiments involving this compound.

-

Training: All personnel must be trained on the specific hazards, handling procedures, and emergency responses for this chemical before beginning work.[8]

-

Restricted Access: The areas where this compound is handled and stored should be clearly marked and access should be restricted to authorized personnel.

-

Quantity Minimization: Procure and use the smallest quantity of the chemical necessary for the experiment to minimize the potential impact of a spill or accident.

Personal Protective Equipment (PPE)

PPE is the last line of defense and must be selected carefully for chemical compatibility.

-

Eye/Face Protection: Chemical safety goggles that provide a full seal around the eyes are mandatory.[7] Due to the severe corrosivity, a full-face shield must be worn over the goggles.[13]

-

Skin Protection:

-

Gloves: Wear chemically resistant gloves. Butyl or nitrile rubber are recommended.[14] Always double-glove and inspect gloves for any signs of degradation before use. Change gloves immediately if contamination is suspected.

-

Protective Clothing: A chemically resistant apron or lab coat is required. All protective clothing should be clean and put on before work begins.[8] Do not wear shorts or open-toed shoes in the laboratory.

-

-

Respiratory Protection: A NIOSH-approved respirator with an organic vapor cartridge may be required for emergency situations or if engineering controls fail.[7] Respirator use requires a formal respiratory protection program, including fit testing and training.

Safe Handling and Storage Protocols

Adherence to methodical protocols is non-negotiable. The high flammability and toxicity demand meticulous attention to detail.

Step-by-Step Handling Protocol

-

Preparation: Before handling, ensure the fume hood is operational, the work area is clear of clutter and ignition sources, and all required PPE is correctly donned.[15]

-

Container Grounding: When transferring the liquid from one metal container to another, both containers must be grounded and bonded to prevent static discharge.[8][16]

-

Dispensing: Use only non-sparking tools for opening and closing containers.[8] Dispense the liquid slowly and carefully to avoid splashing.

-

Post-Handling: Tightly close the container immediately after use.[7] Decontaminate any surfaces that may have come into contact with the chemical.

-

Hygiene: Wash hands and forearms thoroughly with soap and water after handling is complete and before leaving the laboratory.[7][8]

Storage Requirements

-

Location: Store in a dedicated, locked flammables safety cabinet.[7][11] The storage area must be cool, dry, and well-ventilated, away from direct sunlight and heat sources.[7][14][16]

-

Container: Keep the container tightly sealed to prevent the escape of vapors.[7]

-

Incompatibility Segregation: this compound is a strong base and must be stored separately from acids, acid chlorides, acid anhydrides, and strong oxidizing agents to prevent violent reactions.[8][9][16]

Emergency Procedures

Immediate and correct response to an emergency can significantly reduce injury and damage.

First Aid Measures

General Advice: Move the victim out of the danger area. Seek immediate medical attention and provide the Safety Data Sheet (SDS) to the responders.[5][7]

-

Inhalation: Move the person to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration.[5][7]

-

Skin Contact: Immediately remove all contaminated clothing.[7] Flush the affected skin with copious amounts of water for at least 15 minutes, then wash with soap and water.[5]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[5] Remove contact lenses if present and easy to do. Continue rinsing.

-

Ingestion: Do NOT induce vomiting.[5] Rinse the mouth thoroughly with water. Never give anything by mouth to an unconscious person.

Fire-Fighting Measures

-

Extinguishing Media: Use dry chemical powder, alcohol-resistant foam, or carbon dioxide (CO₂).[7][8] Water spray can be used to cool fire-exposed containers, but a solid stream of water may be ineffective and spread the flammable liquid.[8]

-

Specific Hazards: Vapors are heavier than air and may travel to an ignition source and flash back.[8] Hazardous decomposition products, including carbon oxides and nitrogen oxides, are produced in a fire.[7][17]

-

Firefighter Protection: Firefighters must wear full protective clothing and a Self-Contained Breathing Apparatus (SCBA).[7][14]

Accidental Release Measures (Spill Cleanup)

The response to a spill is dictated by its scale. The following workflow outlines the decision-making process.

Caption: Decision workflow for responding to a this compound spill.

Protocol for a Minor Spill (Contained within a Fume Hood)

-

Alert: Alert others in the immediate vicinity.[18]

-

PPE: Ensure you are wearing appropriate PPE, including double gloves, safety goggles, face shield, and lab coat.[19]

-

Containment: Cover the spill with a non-combustible absorbent material like sand, diatomaceous earth, or a commercial chemical absorbent.[14][16] Do not use combustible materials like paper towels or sawdust as the primary absorbent.

-

Collection: Using non-sparking tools (e.g., plastic scoop), carefully collect the absorbed material and place it into a clearly labeled, sealable container for hazardous waste.

-

Decontamination: Wipe the spill area clean with a cloth or sponge and a suitable solvent or detergent solution. Place all cleaning materials into the hazardous waste container.[20]

-

Disposal: Seal the waste container and arrange for its disposal according to your institution's hazardous waste procedures.[7][18]

Disposal Considerations

Chemical waste management is a critical component of laboratory safety and environmental responsibility.

-

Waste Characterization: All waste containing this compound, including contaminated absorbents, PPE, and empty containers, must be treated as hazardous waste.[7]

-

Segregation: Do not mix this compound waste with other waste streams. Keep it in a dedicated, sealed, and properly labeled hazardous waste container.

-

Disposal: All disposal must be conducted through licensed hazardous waste disposal services in strict accordance with all federal, state, and local environmental regulations.[7][11]

Conclusion

This compound is an indispensable tool in modern chemical and pharmaceutical research, but its utility is matched by its significant hazards. As Senior Application Scientists, our responsibility extends beyond experimental design to include the unwavering implementation of safety protocols. The highly flammable, toxic, and corrosive nature of this compound demands a comprehensive safety-first mindset. By understanding the causal links between its properties and the required controls—from mandatory engineering solutions like fume hoods to meticulous handling and emergency preparedness—we can ensure a safe research environment. This guide provides the technical framework, but a proactive and vigilant safety culture is the ultimate guarantor of well-being and scientific integrity.

References

-

PIPERIDINE (D11, 98%) Safety Data Sheet. Cambridge Isotope Laboratories.

-

PIPERIDINE CAS Number - HAZARD SUMMARY. New Jersey Department of Health.

-

Understanding Piperidine: Properties, Uses, and Safety Precautions. Oreate AI Blog.

-

Piperidine: Human health tier II assessment. Australian Government Department of Health.

-

This compound - Safety Data Sheet. ChemicalBook.

-

Reactions of Piperidines. Ambeed.com.

-

Piperidine | C5H11N | CID 8082. PubChem - National Institutes of Health.

-

Piperidine. Wikipedia.

-

Piperidine (D₁₁, 98%). Cambridge Isotope Laboratories, Inc.

-

This compound 98 atom % D. Sigma-Aldrich.

-

SAFETY DATA SHEET: this compound. Toronto Research Chemicals.

-

Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. National Institutes of Health.

-

This compound. ChemicalBook.

-

Safety Data Sheet: Piperidine. Carl ROTH.

-

Piperidine - SAFETY DATA SHEET. Penta chemicals.

-

Safety Data Sheet: O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate. Anaspec.

-

Safety Data Sheet: Piperidine PEPTIPURE®. Carl ROTH.

-

Piperidine - Acute Exposure Guideline Levels for Selected Airborne Chemicals. NCBI - National Institutes of Health.

-

Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI.

-

SAFETY DATA SHEET: Piperidine. Sigma-Aldrich.

-

PIPERIDINE HYDROCHLORIDE Safety Data Sheet. Sdfine.

-

4-Piperidinopiperidine Safety Data Sheet. Santa Cruz Biotechnology.

-

SAFETY DATA SHEET: Piperidine. Fisher Scientific.

-

This compound 98 atom % D. Sigma-Aldrich.

-

Safety Data Sheet: Piperidine. Chemos GmbH & Co.KG.

-

Piperidine Safety Data Sheet. Jubilant Life Sciences Limited.

-

Piperidine Safety Data Sheet. Jubilant Ingrevia Limited.

-

CHEMICAL SPILL PROCEDURES. Clarkson University.

-

SAFETY DATA SHEET. Fisher Scientific.

-

Instructions for Cleaning Spills of Liquid Hazardous Drugs. Duke University Occupational & Environmental Safety Office.

-

Chemical Spill Response Procedure. University of Manitoba.

Sources

- 1. Piperidine - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. Understanding Piperidine: Properties, Uses, and Safety Precautions - Oreate AI Blog [oreateai.com]

- 4. This compound | 143317-90-2 [chemicalbook.com]

- 5. chemicalbook.com [chemicalbook.com]

- 6. isotope.com [isotope.com]

- 7. isotope.com [isotope.com]

- 8. nj.gov [nj.gov]

- 9. Piperidine | C5H11N | CID 8082 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Piperidine - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 13. carlroth.com [carlroth.com]

- 14. pentachemicals.eu [pentachemicals.eu]

- 15. chemos.de [chemos.de]

- 16. jubilantingrevia.com [jubilantingrevia.com]

- 17. Reactions of Piperidines | Ambeed [ambeed.com]

- 18. lin-web.clarkson.edu [lin-web.clarkson.edu]

- 19. umanitoba.ca [umanitoba.ca]

- 20. Instructions for Cleaning Spills of Liquid Hazardous Drugs | Duke OESO [safety.duke.edu]

Navigating the Isotopic Landscape: A Technical Guide to Piperidine-d11 for Researchers and Drug Development Professionals

In the intricate world of pharmaceutical research and development, precision and accuracy are paramount. The pursuit of novel therapeutics and a deeper understanding of biological systems demand analytical tools that can provide unambiguous results. Among these tools, stable isotope-labeled compounds have emerged as indispensable assets, and Piperidine-d11 stands out as a critical reagent for a multitude of applications. This guide provides an in-depth exploration of this compound, from its key suppliers and commercial availability to its synthesis, quality control, and practical applications in the laboratory.

The Significance of Deuteration: Why this compound is a Powerful Tool

Piperidine, a six-membered heterocyclic amine, is a structural motif present in numerous pharmaceuticals and natural products.[1][2] Its deuterated analogue, this compound (C₅D₁₁N), in which all eleven hydrogen atoms are replaced with deuterium, offers significant advantages in analytical and mechanistic studies.[1] The increased mass of deuterium imparts a distinct isotopic signature, making it an ideal internal standard for quantitative mass spectrometry (MS) assays.[3] Furthermore, the kinetic isotope effect (KIE), where the C-D bond is stronger and reacts slower than a C-H bond, provides a powerful probe for elucidating reaction mechanisms.

Commercial Availability and Key Suppliers of this compound

Sourcing high-quality this compound is the first critical step for any research endeavor. A number of reputable chemical suppliers offer this deuterated compound, typically with high isotopic and chemical purity. The commercial landscape is characterized by a few key players who specialize in stable isotope-labeled compounds.

| Supplier | Product Number (Example) | Isotopic Purity (Typical) | Chemical Purity (Typical) | Availability/Lead Time |

| Sigma-Aldrich (Merck) | 448141 | 98 atom % D | ≥99% (CP) | Stock availability varies, check website for current status. |

| Santa Cruz Biotechnology | sc-214413 | Not specified, refer to CoA | Not specified, refer to CoA | Inquire for availability. |

| C/D/N Isotopes Inc. | D-626 | 98 atom % D | >98% | Inquire for availability. |

| LGC Standards | TRC-P482648 | Not specified, refer to CoA | Not specified, refer to CoA | Inquire for availability. |

| Benchchem | B105061 | 98% | Not specified, refer to CoA | Inquire for availability.[1] |

| Cambridge Isotope Laboratories, Inc. | DLM-1058 | 98% | Not specified, refer to CoA | Inquire for availability. |